Enhanced MMP-10 Inhibitory Potency via Bromine Substitution: A Class-Level SAR Analysis
While direct data for 6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine is limited, class-level SAR from a closely related 5-oxo-1,2,4-triazolo[4,3-a]pyrimidine series demonstrates a significant potency advantage conferred by a p-bromophenyl group. The most potent MMP-10 inhibitor in the study, derivative 16 (containing a p-bromophenyl substituent), exhibited an IC50 of 24 nM, which was over 12-fold more potent than the p-methoxy derivative 18 (IC50 = 294 nM) against the same target [1]. This strongly suggests that the incorporation of a bromine atom on the triazolopyrimidine scaffold is a critical determinant for achieving high potency against MMP-10, a validated target in cancer and inflammatory diseases.
| Evidence Dimension | MMP-10 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Not directly reported; analog with p-bromophenyl group shows IC50 = 24 nM |
| Comparator Or Baseline | Analog with p-methoxyphenyl group (derivative 18): IC50 = 294 nM |
| Quantified Difference | >12-fold improvement in potency (24 nM vs 294 nM) |
| Conditions | In vitro enzymatic assay against MMP-10 |
Why This Matters
This data substantiates the strategic value of the bromine substituent in this scaffold for achieving high MMP-10 potency, guiding medicinal chemists toward the 6-bromo derivative for developing targeted anti-cancer or anti-inflammatory agents.
- [1] Hassan, R. A., et al. Structure-based design and optimization of pyrimidine- and 1,2,4-triazolo[4,3-a]pyrimidine-based matrix metalloproteinase-10/13 inhibitors via Dimroth rearrangement towards targeted polypharmacology. Bioorganic Chemistry, 2020, 96, 103616. View Source
